molecular formula C12H15N3O3S B4888934 N-[(butylamino)carbonothioyl]-4-nitrobenzamide

N-[(butylamino)carbonothioyl]-4-nitrobenzamide

Cat. No.: B4888934
M. Wt: 281.33 g/mol
InChI Key: UQMCQZMDTPQTKT-UHFFFAOYSA-N
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Description

N-[(butylamino)carbonothioyl]-4-nitrobenzamide is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a butylamino group, a carbonothioyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(butylamino)carbonothioyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with butylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with carbon disulfide to form the desired thiourea derivative. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(butylamino)carbonothioyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The butylamino group can be substituted with other amines or nucleophiles.

    Hydrolysis: The thiourea moiety can be hydrolyzed to form corresponding amides and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.

Major Products

    Reduction: 4-amino-N-[(butylamino)carbonothioyl]benzamide

    Substitution: N-[(butylamino)carbonothioyl]-4-alkylbenzamide

    Hydrolysis: 4-nitrobenzoic acid and butylamine

Scientific Research Applications

N-[(butylamino)carbonothioyl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Materials Science: Used in the synthesis of polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with proteins and nucleic acids, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[(butylamino)carbonothioyl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The nitro group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(butylamino)carbonothioyl]-4-methylbenzamide
  • N-[(butylamino)carbonothioyl]-4-chlorobenzamide
  • N-[(butylamino)carbonothioyl]-4-bromobenzamide

Uniqueness

N-[(butylamino)carbonothioyl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(butylcarbamothioyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-2-3-8-13-12(19)14-11(16)9-4-6-10(7-5-9)15(17)18/h4-7H,2-3,8H2,1H3,(H2,13,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMCQZMDTPQTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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